pentyl 2-(2,5-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
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Overview
Description
Pentyl 2-(2,5-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound with a molecular formula of C20H17Cl2NO4 This compound is characterized by the presence of a pentyl ester group, a dichlorophenyl group, and an isoindole-dione structure
Preparation Methods
The synthesis of pentyl 2-(2,5-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dichlorophenylamine with phthalic anhydride to form the isoindole-dione core. This intermediate is then esterified with pentanol under acidic conditions to yield the final product . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
Pentyl 2-(2,5-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Scientific Research Applications
Pentyl 2-(2,5-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of pentyl 2-(2,5-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Pentyl 2-(2,5-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can be compared with similar compounds such as:
2,5-Dichlorophenyl derivatives: These compounds share the dichlorophenyl group and exhibit similar chemical reactivity.
Isoindole-dione derivatives: Compounds with the isoindole-dione core structure have comparable biological activities.
Pentyl esters: These compounds have similar ester functional groups and are used in various chemical applications.
This compound’s uniqueness lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C20H17Cl2NO4 |
---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
pentyl 2-(2,5-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C20H17Cl2NO4/c1-2-3-4-9-27-20(26)12-5-7-14-15(10-12)19(25)23(18(14)24)17-11-13(21)6-8-16(17)22/h5-8,10-11H,2-4,9H2,1H3 |
InChI Key |
VHUQXSYNVVBYFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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